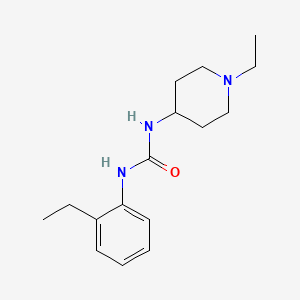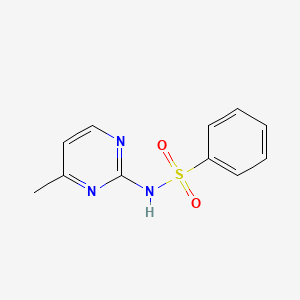![molecular formula C22H22FN3O3S B4620063 8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B4620063.png)
8-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
説明
Synthesis Analysis
The synthesis of related quinoline and pyrroloquinoline derivatives has been extensively studied, focusing on achieving high binding affinities for specific receptors or inhibiting certain biological activities. For example, derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for the 5-HT(6) receptor, showcasing the potential for targeted therapeutic applications (Park et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those related to the compound , has been a significant focus to understand their interaction with biological targets. The synthesis and crystal structure of novel quinolone-3-carbaldehyde derivatives provide insights into the molecular conformation and intermolecular interactions, which are crucial for their biological activities (Desai et al., 2017).
Chemical Reactions and Properties
Investigations into the photochemistry of quinoline derivatives, such as ciprofloxacin, reveal insights into their chemical reactions under specific conditions, such as irradiation in aqueous solutions. These studies highlight the potential for chemical modifications and the stability of these compounds under various environmental factors (Mella et al., 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystalline structure, are essential for their application in pharmaceutical formulations. The detailed study of these properties helps in optimizing the compounds for better bioavailability and efficacy.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, play a crucial role in the therapeutic potential of quinoline derivatives. Research on the synthesis and antibacterial activity of tetracyclic quinolone antibacterials illustrates the importance of chemical modifications to enhance antibacterial potency and reduce side effects (Taguchi et al., 1992).
科学的研究の応用
Antibacterial Properties
A series of compounds, including ones with structures closely related to the specified chemical, have been synthesized and evaluated for their antibacterial activities. These studies have led to the discovery of potent activities against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant in vitro and in vivo antibacterial activity, underscoring their potential as therapeutic agents in treating bacterial infections. The structural modifications, especially at certain positions of the quinolone nucleus, have been crucial in enhancing the antibacterial efficacy of these compounds (Taguchi et al., 1992).
Serotonin Receptor Binding
Further research into the applications of quinolone derivatives has identified their high binding affinities for serotonin receptors, particularly the 5-HT(6) receptor. These findings suggest potential roles in neurological and psychiatric conditions, expanding the scientific interest beyond their antimicrobial activity. The exploration of these derivatives as ligands for serotonin receptors opens new avenues for the development of treatments for disorders associated with serotonin dysregulation (Park et al., 2011).
Anticancer Activity
The exploration of quinolone derivatives in oncology has led to the identification of compounds with cytotoxic activities against various cancer cell lines. The modifications in the quinolone structure have been shown to influence their cytotoxicity, presenting a promising approach for cancer treatment. The synthesis of these compounds and their evaluation against human tumor cell lines have revealed potent growth-inhibitory activities, highlighting their potential as anticancer agents (Hsu et al., 2001).
特性
IUPAC Name |
6-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-9-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c1-15-12-21(27)26-7-6-16-13-17(14-18(15)22(16)26)30(28,29)25-10-8-24(9-11-25)20-5-3-2-4-19(20)23/h2-5,12-14H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQRMWBYBDKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCC3=C2C1=CC(=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-4-chlorobenzamide](/img/structure/B4619983.png)
![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4619990.png)
![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-ethylbenzamide](/img/structure/B4620000.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)

![1-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4620019.png)

![2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4620048.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4620067.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-(4-methylphenyl)acetamide](/img/structure/B4620080.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)